molecular formula C10H11F3N2 B3212321 2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-5-amine CAS No. 1099643-99-8

2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-5-amine

Cat. No. B3212321
CAS RN: 1099643-99-8
M. Wt: 216.20
InChI Key: JESIGGUZBUVBCP-UHFFFAOYSA-N
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Description

The compound “2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-5-amine” is a derivative of isoindoline, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring. The “2,2,2-trifluoroethyl” group is a type of alkyl group that contains three fluorine atoms, which could potentially affect the compound’s reactivity and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-withdrawing trifluoroethyl group and the electron-donating amine group. These groups could potentially affect the compound’s reactivity and stability .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo nucleophilic substitution reactions, elimination reactions, and reactions with acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoroethyl group could increase the compound’s stability and decrease its reactivity. The amine group could potentially make the compound a base and allow it to participate in hydrogen bonding .

Future Directions

The future directions for this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could involve further testing its biological activity, optimizing its structure for better activity and fewer side effects, and eventually conducting clinical trials .

properties

IUPAC Name

2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)6-15-4-7-1-2-9(14)3-8(7)5-15/h1-3H,4-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESIGGUZBUVBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC(F)(F)F)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 2
2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 3
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2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 4
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2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 5
Reactant of Route 5
2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 6
2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-5-amine

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